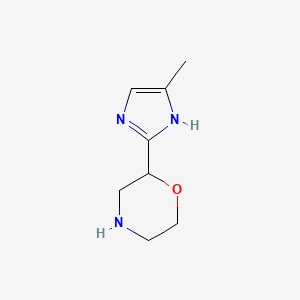
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a pyridine ring substituted with methyl and methylamino groups, as well as a propanol side chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: Methyl and methylamino groups are introduced to the pyridine ring through substitution reactions.
Addition of the Propanol Side Chain: The propanol side chain is attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and methylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.
Biology: The compound can be used to investigate biological pathways and interactions involving pyridine derivatives.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It may be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the hydroxyl group can form hydrogen bonds, while the methylamino group can engage in nucleophilic or electrophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(4-Methyl-6-(methylamino)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both methyl and methylamino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for research applications.
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
1-[4-methyl-6-(methylamino)pyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-4-9(13)8-6-12-10(11-3)5-7(8)2/h5-6,9,13H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
YVUQBQOYIRBSNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=C(C=C1C)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
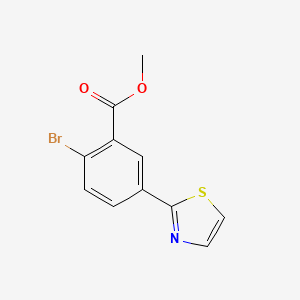
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)



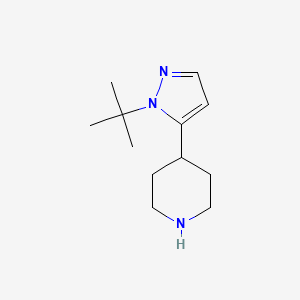


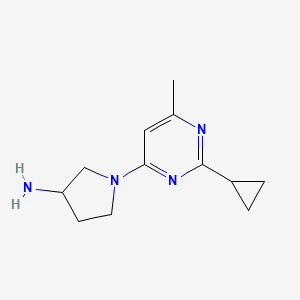
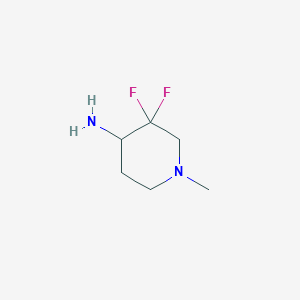

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)
